3-(1-Cyanocyclopropyl)phenylboronic acid
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Overview
Description
3-(1-Cyanocyclopropyl)phenylboronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the cyanocyclopropyl group to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phenols, quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(1-Cyanocyclopropyl)phenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanocyclopropyl group can also participate in various reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the cyclopropyl group.
Phenylboronic acid: Lacks both the cyanocyclopropyl and cyanide groups.
4-Cyanophenylboronic acid: Similar structure but with the cyanide group in the para position.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
[3-(1-cyanocyclopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,13-14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQYMMRBKIABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CC2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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